Sventrin

描述

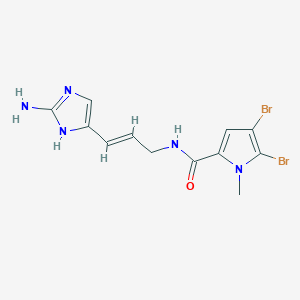

Structure

2D Structure

3D Structure

属性

分子式 |

C12H13Br2N5O |

|---|---|

分子量 |

403.07 g/mol |

IUPAC 名称 |

N-[(E)-3-(2-amino-1H-imidazol-5-yl)prop-2-enyl]-4,5-dibromo-1-methylpyrrole-2-carboxamide |

InChI |

InChI=1S/C12H13Br2N5O/c1-19-9(5-8(13)10(19)14)11(20)16-4-2-3-7-6-17-12(15)18-7/h2-3,5-6H,4H2,1H3,(H,16,20)(H3,15,17,18)/b3-2+ |

InChI 键 |

IYWMIUVWNUKXHQ-NSCUHMNNSA-N |

手性 SMILES |

CN1C(=CC(=C1Br)Br)C(=O)NC/C=C/C2=CN=C(N2)N |

规范 SMILES |

CN1C(=CC(=C1Br)Br)C(=O)NCC=CC2=CN=C(N2)N |

同义词 |

sventrin |

产品来源 |

United States |

Isolation and Structural Elucidation Research of Sventrin

Discovery and Isolation Methodologies from Marine Organisms

Sventrin was first discovered and isolated from the Caribbean sponge Agelas sventres. nih.gov The isolation process began with the collection of the sponge, which was immediately frozen to preserve its chemical constituents. The freeze-dried and chopped sponge material was then exhaustively extracted with a 1:1 mixture of dichloromethane and methanol (B129727) at room temperature. nih.gov

This initial crude extract underwent a series of solvent partitioning steps to separate compounds based on their polarity. The extract was first partitioned between n-hexane and methanol, followed by a partition of the methanol extract between n-butanol and water. The resulting n-butanol phase, which contained this compound and other alkaloids, was then subjected to gel permeation chromatography on Sephadex LH-20 using methanol as the mobile phase. nih.gov The final purification of this compound was achieved through preparative reverse-phase high-performance liquid chromatography (RP-HPLC). nih.gov This multi-step process yielded pure this compound, along with other known bromopyrrole metabolites such as hymenidin (B1674120), oroidin (B1234803), and 4,5-dibromopyrrole-2-carboxylic acid. nih.gov

**Table 1: Summary of Compounds Isolated from *Agelas sventres***

| Compound | Type |

|---|---|

| This compound | New bromopyrrole alkaloid |

| Hymenidin | Known bromopyrrole alkaloid |

| Oroidin | Known bromopyrrole alkaloid |

| 4,5-dibromopyrrole-2-carboxylic acid | Known bromopyrrole derivative |

Advanced Spectroscopic Approaches for Structural Determination of this compound

The molecular structure of this compound was determined using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

High-resolution fast atom bombardment mass spectrometry (HRFABMS) established the molecular formula of this compound as C₁₂H₁₄Br₂N₅O. nih.gov Electrospray ionization mass spectrometry (ESI-MS) showed a characteristic isotopic cluster in a 1:2:1 ratio, which is indicative of the presence of two bromine atoms in the molecule. nih.gov

The detailed structural framework of this compound was elucidated through one-dimensional (1D) and two-dimensional (2D) NMR experiments. The ¹H and ¹³C NMR spectra of this compound were found to be very similar to those of the known compound oroidin. However, key differences were observed that led to the identification of this compound as a new compound. Specifically, the NMR spectra of this compound showed an additional methyl signal at 3.89 ppm and lacked a pyrrole NH signal that is present in oroidin. nih.gov

The position of this additional methyl group was confirmed using Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy. The HMBC experiment revealed correlations from the N-methyl group to carbons C-2 and C-5 of the pyrrole ring. This spectroscopic evidence conclusively established the structure of this compound as N(pyrrole)-methyl oroidin. nih.gov

Table 2: Spectroscopic Data for this compound

| Technique | Observation | Implication |

|---|---|---|

| HRFABMS | Molecular formula: C₁₂H₁₄Br₂N₅O | Elemental composition |

| ESI-MS | Isotopic cluster at m/z 400, 402, 404 (1:2:1 ratio) | Presence of two bromine atoms |

| ¹H & ¹³C NMR | Spectra similar to oroidin, with an additional N-methyl signal and absent pyrrole NH signal | Structural relationship to oroidin with a modification on the pyrrole nitrogen |

| HMBC | Correlations from the N-methyl group to C-2 and C-5 | Confirmed the position of the methyl group on the pyrrole nitrogen |

Elucidation of this compound's Stereochemistry and Absolute Configuration

Currently, there is no information available in the scientific literature regarding the stereochemistry or absolute configuration of this compound. The original research detailing its isolation and structural elucidation did not report on the chirality of the molecule. nih.gov Therefore, it is not known if this compound possesses any stereogenic centers or if it exists as a specific stereoisomer. Further research, potentially involving X-ray crystallography or stereospecific synthesis, would be required to determine the three-dimensional arrangement of atoms in the this compound molecule.

Synthetic Chemistry of Sventrin and Its Derivatives

Total Synthesis Strategies for Sventrin

Total synthesis approaches for this compound have been developed to provide access to this compound for further study and to confirm its structure.

One pioneering synthetic route for this compound involved the stereoselective synthesis via alkyne intermediates. This approach starts from a 2-azido-4-alkynylimidazole. researchgate.netznaturforsch.com The synthesis of this compound using an identical synthetic approach executed for oroidin (B1234803), but with the incorporation of an N-methylated pyrrole, has also been reported. google.com

Chemo- and stereoselective methodologies are crucial in the synthesis of this compound due to the presence of multiple functional groups and stereocenters. In the alkyne-based route, chemo- and stereoselective reduction of the 2-azido-4-alkynylimidazole intermediate to the corresponding amino alkene can be achieved using reagents such as NaAlH2(OCH2CH2OMe)2 (Red-Al). researchgate.netznaturforsch.comcore.ac.uk Selective removal of protecting groups like Boc or trityl can be accomplished using p-TsOH or acetic/formic acid. researchgate.netznaturforsch.com Stereoselectivity in organic synthesis refers to the preferential formation of one stereoisomer over others, influenced by factors like inherent reaction specificity or the presence of chiral elements. libguides.comthieme-connect.de

Synthetic Approaches to this compound Analogs and Precursors

Synthetic efforts have also focused on accessing this compound analogs and key intermediates, which are valuable for exploring structure-activity relationships and developing new synthetic strategies.

Dihydro-sventrin (10) is a reported unnatural oroidin derivative and a synthetic precursor to other related marine alkaloids like mauritamide B. nih.govacs.orgnih.govacs.orgresearchgate.netsciprofiles.comresearchgate.netresearchgate.netfigshare.comacs.org Its synthesis has been achieved via various routes. One route involves the synthesis of its precursor, 4-(3-aminopropyl)-2-aminoimidazole (22), from L-Orn (Boc)-OH using hexafluoroisopropanol (HFIP) to form the 2-aminoimidazole moiety. nih.govacs.orgnih.govacs.orgresearchgate.netresearchgate.net This route reportedly avoids the use of Na/Hg and cyanamide. nih.govacs.orgresearchgate.netresearchgate.net Another synthesis of dihydro-sventrin (10) involves the reaction of crude 4-(3-aminopropyl)-2-aminoimidazole (22) with 2,2,2-trichloro-1-(4,5-dibromo-1-methyl-pyrrol-2-yl)-ethanone in DMF with Na2CO3. acs.org

Derivatization strategies for this compound and its analogs involve modifying their structures to potentially alter their properties or create new compounds. One example is the oxidation of the 2-aminoimidazole ring of dihydro-sventrin (10) using activated carbon and air in the presence of taurine (B1682933) to synthesize mauritamide B. nih.govacs.orgnih.govacs.orgresearchgate.netsciprofiles.comresearchgate.netfigshare.comacs.org This reaction is considered one of the few examples of direct derivatization of the 2-aminoimidazole ring. nih.govacs.org Other derivatization approaches in the context of related pyrrole-imidazole alkaloids include modifications to the linker moiety, creating saturated or unsaturated analogs. researchgate.net Oxidative cyclization is another derivatization strategy observed for oroidin and this compound, leading to oxazoline (B21484) intermediates. researchgate.netresearchgate.net

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 53882901 |

| Dihydro-Sventrin | Not readily available in search results as a distinct PubChem entry. Often referred to by compound number (e.g., 10) in the literature. |

| Oroidin | 6450649 |

| Hymenidin (B1674120) | 6450648 |

| Clathrodin | 6450647 |

| Mauritamide B | Not readily available in search results as a distinct PubChem entry. Often referred to by compound number (e.g., 1a or 1b) in the literature. |

| 4,5-dibromopyrrole-2-carboxylic acid | 8027 ctdbase.org |

| Taurine | 1123 |

| L-Orn (Boc)-OH | Not readily available as a distinct PubChem entry for the protected form. |

| Hexafluoroisopropanol (HFIP) | 6909 |

| NaAlH2(OCH2CH2OMe)2 (Red-Al) | 3257078 |

| p-TsOH | 6099 |

| 4-(3-aminopropyl)-2-aminoimidazole | Not readily available in search results as a distinct PubChem entry. Often referred to by compound number (e.g., 22) in the literature. |

| 2,2,2-trichloro-1-(4,5-dibromo-1-methyl-pyrrol-2-yl)-ethanone | Not readily available in search results as a distinct PubChem entry. |

Interactive Data Tables

Table 1: Key Intermediates and Reagents in the Synthesis of Dihydro-Sventrin and Mauritamide B

| Compound/Reagent | Role in Synthesis |

| 4-(3-aminopropyl)-2-aminoimidazole (22) | Precursor to Dihydro-Sventrin (10) nih.govacs.orgnih.govacs.orgresearchgate.netresearchgate.net |

| L-Orn (Boc)-OH | Starting material for the synthesis of 22 nih.govacs.orgnih.govacs.orgresearchgate.netresearchgate.net |

| Hexafluoroisopropanol (HFIP) | Used in the synthesis of the 2-aminoimidazole moiety of 22 nih.govacs.orgnih.govacs.orgresearchgate.netresearchgate.net |

| 2,2,2-trichloro-1-(4,5-dibromo-1-methyl-pyrrol-2-yl)-ethanone | Reactant with 22 to synthesize Dihydro-Sventrin (10) acs.org |

| DMF | Solvent used in the synthesis of Dihydro-Sventrin (10) acs.org |

| Na2CO3 | Base used in the synthesis of Dihydro-Sventrin (10) acs.org |

| Dihydro-Sventrin (10) | Unnatural oroidin derivative, precursor to Mauritamide B nih.govacs.orgnih.govacs.orgresearchgate.netsciprofiles.comresearchgate.netresearchgate.netfigshare.comacs.org |

| Activated carbon | Used in the oxidation of the 2-aminoimidazole ring of 10 nih.govacs.orgnih.govacs.orgresearchgate.netsciprofiles.comresearchgate.netfigshare.comacs.org |

| Air (Molecular oxygen) | Oxidant used with activated carbon nih.govacs.orgacs.orgresearchgate.netresearchgate.net |

| Taurine | Reactant in the synthesis of Mauritamide B from 10 nih.govacs.orgnih.govacs.orgresearchgate.netsciprofiles.comresearchgate.netfigshare.comacs.org |

| Mauritamide B | Product of oxidation and reaction of 10 with taurine nih.govacs.orgnih.govacs.orgresearchgate.netsciprofiles.comresearchgate.netfigshare.comacs.org |

Table 2: Stereoselective Reduction in this compound Synthesis

| Intermediate | Reagent | Product | Selectivity |

| 2-azido-4-alkynylimidazole | NaAlH2(OCH2CH2OMe)2 (Red-Al) | Amino alkene | Chemo- and Stereoselective researchgate.netznaturforsch.comcore.ac.uk |

| (Alternatively) | Amino alkyne |

Methodological Advancements in Pyrrole-Imidazole Alkaloid Synthesis Informed by this compound Research

Research into the synthesis of this compound and its congeners has significantly contributed to the development of novel and refined methodologies for constructing the complex molecular architectures of pyrrole-imidazole alkaloids (PIAs). These advancements often address the inherent challenges associated with the synthesis of these nitrogen-rich marine natural products, such as the sensitive nature of the 2-aminoimidazole core and the need for stereochemical control.

One notable contribution informed by this compound synthesis is the exploration and application of alkyne intermediates. The stereoselective synthesis of marine pyrrole-imidazole alkaloids like this compound and dehydrooroidin has been achieved via alkyne intermediates. A key step in these pathways involves the chemo- and stereoselective reduction of a 2-azido-4-alkynylimidazole using reducing agents such as NaAlH2(OCH2CH2OMe)2 (Red-Al). This approach highlights the utility of alkyne chemistry in precisely introducing the required unsaturation and functionalization into the PIA scaffold ctdbase.orgnih.govnih.gov.

The synthesis of this compound has also been pursued through pathways analogous to those developed for oroidin, a structurally related PIA. These parallel synthetic efforts have allowed for the comparison and optimization of strategies for assembling the core pyrrole-imidazole framework. One such pathway for this compound synthesis involved the use of an N-methyl derived trichloroacetyl ester in the final step nih.gov.

Furthermore, synthetic studies involving dihydro-sventrin, a derivative of this compound, have led to methodological insights into the functionalization of the 2-aminoimidazole ring. Dihydro-sventrin has served as a precursor in the synthesis of other complex PIAs, such as mauritamide B. This transformation has been achieved through the oxidation of the 2-aminoimidazole core, notably using activated carbon and air in the presence of taurine wikipedia.orgguidechem.comwikipedia.orgnih.gov. This reaction exemplifies a direct method for derivatizing the often-sensitive 2-aminoimidazole moiety, a common structural feature across many PIAs wikipedia.org. The development of such direct functionalization methods is crucial for accessing the diverse array of natural and unnatural PIA analogs.

The challenges encountered during the synthesis of dimeric PIAs, which can be conceptually linked to simpler structures like oroidin and hymenidin (related to this compound), have also spurred methodological innovation. Research into compounds like sceptrin (B1680891) has necessitated exploring the fundamental reactivity of the 2-aminoimidazole heterocycle without relying heavily on protecting groups fishersci.cauni-freiburg.de. This has led to the development of unconventional synthetic strategies, including reactions performed in aqueous media, which are less common for complex organic synthesis but can be advantageous for highly polar and nitrogen-rich molecules like PIAs fishersci.ca.

General strategies for the synthesis of the pyrrole-imidazole core, relevant to this compound and its relatives, have also seen advancements. Approaches employing either a pre-formed imidazole (B134444) ring or an open-chain precursor that is subsequently cyclized have been explored in the synthesis of oroidin and related compounds nih.gov. Additionally, the development of practical and simple procedures for synthesizing the 2-aminoimidazole unit itself has been a significant methodological contribution, with applications demonstrated in the synthesis of oroidin nih.gov.

Oxidative cyclization reactions have also been investigated in the context of this compound and oroidin, revealing pathways involving the formation of oxazoline intermediates. Studies have shown that oxidative cyclization of these alkaloids in conditions like DMSO/TFA can yield oxazolines through the nucleophilic attack of the carbonyl oxygen at the alkenyl double bond nih.govflinders.edu.aunih.gov. This type of reactivity provides potential avenues for cyclization strategies in PIA synthesis.

The cumulative efforts in synthesizing this compound and other pyrrole-imidazole alkaloids have thus contributed to a repertoire of synthetic methods, including stereoselective alkyne chemistry, direct functionalization of the 2-aminoimidazole core, and strategies accommodating the unique properties of these nitrogen-rich natural products. These advancements continue to inform the synthesis of increasingly complex PIA structures.

Data illustrating some of the synthetic steps involved in accessing this compound and related compounds highlight the reaction conditions and yields achieved:

| Starting Material | Reagents/Conditions | Product | Yield | Reference |

| 2-azido-4-alkynylimidazole | NaAlH2(OCH2CH2OMe)2 (Red-Al) | Amino alkene/alkyne | Not specified | nih.gov |

| 4-(3-aminopropyl)-2-aminoimidazole (precursor) | 2,2,2-trichloro-1-(4,5-dibromo-1-methyl-pyrrol-2-yl)-ethanone, DMF, Na2CO3 | Dihydro-sventrin | 27% | wikipedia.orgguidechem.comwikipedia.orgnih.gov |

| Dihydro-sventrin | Activated carbon, air, taurine | Mauritamide B | Low yield | wikipedia.orgguidechem.comwikipedia.orgnih.gov |

| Oroidin or this compound | DMSO/TFA (1:1) | Oxazolines | Not specified | nih.govflinders.edu.aunih.gov |

This table summarizes specific examples of reactions and their outcomes, illustrating the types of transformations and efficiencies observed in the synthesis of this compound and closely related structures.

Mechanistic Investigations of Sventrin

Proposed Biosynthetic Pathways of Sventrin in Marine Sponges

Marine sponges are recognized as prolific sources of diverse secondary metabolites, including alkaloids like this compound ctdbase.orgnih.govnih.gov. These compounds often play crucial roles in the sponge's defense mechanisms against predators, fouling organisms, and competitors ctdbase.orgnih.gov. The production of these metabolites can be influenced by various stress factors ctdbase.org.

While sponges themselves synthesize many valuable compounds, their associated symbiotic microorganisms, primarily bacteria, are also significant contributors to this chemical diversity nih.govnih.gov. The genus Agelas, from which this compound is isolated, is known to produce bromopyrrole alkaloids. Although the search results indicate proposed biosynthetic pathways for other compounds from the Agelas genus, such as agenakasine and laughine, and mention the use of sponge enzymes in the synthesis of other related alkaloids, a specific, detailed proposed biosynthetic pathway solely for this compound was not found within the provided information.

Elucidation of Reaction Mechanisms in this compound Synthesis and Derivatization

Research into this compound has included investigations into its synthesis and chemical transformations. This compound has been synthesized through a method involving the Red-Al reduction of an alkyne.

Further studies have explored the derivatization of this compound's related compounds. For instance, a possible mechanism for the formation of mauritamide B from dihydro-sventrin, a variant of this compound, has been illustrated. This transformation is proposed to occur via aerobic oxidation utilizing activated carbon and in the presence of taurine (B1682933).

General derivatization techniques, such as silylation, alkylation, and acylation, are commonly employed in organic chemistry to modify compounds for various analyses, including gas chromatography. These reactions involve mechanisms like nucleophilic attack (e.g., SN2 in silylation and Williamson ether synthesis). Silylation, for example, typically involves the replacement of active hydrogens in functional groups like hydroxyl, carboxyl, and amine groups with a silyl (B83357) group, reducing polarity and increasing volatility. Alkylation often involves the formation of esters from carboxylic acids. While these mechanisms are fundamental to chemical transformations, the provided information does not explicitly detail their application to this compound itself, beyond the specific examples of its synthesis via alkyne reduction and the proposed aerobic oxidation mechanism for dihydro-sventrin transformation.

Molecular Mechanisms of this compound's Biological Interactions

This compound exhibits biological activities that suggest interactions with molecular targets or pathways within other organisms.

Mechanistic Basis of this compound's Feeding Deterrence Activity

This compound has been reported to possess feeding deterrence properties. Feeding deterrence is a defense mechanism where a compound inhibits feeding without necessarily killing the organism. The mechanisms can involve making the food unpalatable or directly affecting the chemosensilla of the organism. However, the specific molecular mechanism by which this compound exerts its feeding deterrence activity is not detailed in the provided search results.

Exploration of Other Molecular Targets and Interaction Pathways (e.g., enzyme systems, receptor binding)

Investigations into this compound and its derivatives have revealed other biological interactions. Dihydro-sventrin, a congener of this compound, has demonstrated the ability to inhibit and disperse bacterial biofilms in a dose-dependent manner against several bacterial species, including Acinetobacter baumannii, Pseudomonas aeruginosa, and Bordetella bronchiseptica. Notably, this anti-biofilm activity was observed without any microbicidal effect. This suggests that dihydro-sventrin interferes with the mechanisms regulating biofilm formation or maintenance in these bacteria.

Computational and Theoretical Studies on Sventrin

Quantum Chemical Calculations for Sventrin's Electronic Structure and Reactivity

Quantum chemical calculations are fundamental theoretical methods used to investigate the electronic structure, properties, and reactivity of molecules. By solving the electronic Schrödinger equation, or approximations thereof, these calculations can provide detailed information about molecular orbitals, charge distribution, and energy landscapes. This information is crucial for understanding how a molecule might behave in chemical reactions or interactions.

While detailed quantum chemical calculations specifically focused on the electronic structure and reactivity of this compound were not extensively found in the examined literature, quantum chemical calculations have been employed in studies involving related compounds or synthetic pathways. For instance, quantum-chemical calculations were mentioned in the context of analyzing the mechanism for the formation of mauritamide B from dihydrothis compound, a congener of this compound. Such calculations can help elucidate reaction pathways, transition states, and the energetic feasibility of chemical transformations involving the bromopyrrole core or attached functional groups present in this compound. The output of quantum mechanical calculations can include net atomic charges, dipole moments, orbital energies (such as HOMO/LUMO), and heats of formation, all of which are valuable for modeling chemical reactivity.

Conformational Analysis and Molecular Dynamics Simulations of this compound and its Complexes

Conformational analysis is the study of the different spatial arrangements (conformations) that a molecule can adopt due to rotation around single bonds and the associated energies of these conformations. Molecular dynamics (MD) simulations extend this by simulating the time-dependent behavior of a molecular system, allowing researchers to explore the flexibility of a molecule, its accessible conformations, and how it interacts with its environment, such as a solvent or a binding partner. MD simulations treat atoms as particles responding to forces, calculated using force fields, and simulate their motion over time. This can provide insights into protein movements, conformational changes upon ligand binding, and the stability of molecular complexes.

The search results did not yield specific studies detailing conformational analysis or molecular dynamics simulations performed directly on this compound or its complexes. However, these techniques would be highly relevant for understanding this compound's behavior. Conformational analysis could identify the low-energy conformers of this compound, which are likely to be the biologically relevant forms. MD simulations could then explore the transitions between these conformers and how this compound's flexibility might influence its interaction with biological targets. For complexes of this compound with proteins or other biomolecules, MD simulations could shed light on the binding process, the stability of the complex, and the role of solvent interactions. Analyzing MD trajectories can help identify functionally relevant conformations and assess protein stability.

In Silico Prediction of this compound's Binding Interactions and Biological Activities

In silico methods, particularly molecular docking and related techniques, are widely used to predict how a small molecule like this compound might bind to a biological target, such as a protein. These methods estimate the binding affinity and predict the preferred orientation (pose) of the ligand within the binding site. This can provide insights into the potential biological activities of a compound and help identify potential targets. Machine learning methods are also increasingly used in in silico prediction of binding affinities.

Advanced Analytical Methodologies for Sventrin Research

High-Resolution Spectroscopic Techniques for Sventrin Analysis

High-resolution spectroscopic techniques are instrumental in providing detailed insights into the molecular structure and properties of this compound. These methods offer high sensitivity and resolution, enabling the precise determination of its elemental composition and the study of its interaction with other molecules. seplite.com

High-resolution mass spectrometry (HRMS) is a key technique for determining the elemental composition of this compound with high accuracy. seplite.com Instruments such as time-of-flight (TOF), Fourier transform ion cyclotron resonance (FT-ICR), and Orbitrap mass analyzers can provide mass measurements with enough precision to deduce the molecular formula. seplite.com

While not extensively documented specifically for this compound, high-resolution ultrasonic spectroscopy is another advanced technique that could be applied to study its conformational changes, ligand binding, and aggregation properties in solution. nih.gov This method is based on precise measurements of ultrasonic velocity and attenuation, offering a non-destructive way to monitor molecular transformations in real-time. nih.gov

Chromatographic Techniques for this compound Purification and Quantification in Research Samples

Chromatography is a fundamental biophysical technique essential for the separation, identification, and purification of compounds like this compound from complex mixtures for both qualitative and quantitative analysis. nih.govnih.gov The choice of chromatographic method depends on the molecular characteristics of this compound, such as its size, charge, hydrophobicity, and specific binding affinities. nih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purification of complex molecules. nih.gov A combination of size-exclusion and reversed-phase HPLC can be particularly effective. nih.gov In a hypothetical purification process for this compound, the following HPLC methods could be employed:

| Chromatographic Method | Principle of Separation | Application for this compound Research |

| Size-Exclusion Chromatography (SEC) | Separates molecules based on their size and shape. Larger molecules elute first as they are excluded from the pores of the stationary phase. youtube.com | Initial purification step to separate this compound from molecules of significantly different sizes. |

| Ion-Exchange Chromatography (IEC) | Separates molecules based on their net charge. Molecules bind to a charged stationary phase and are eluted by changing the pH or ionic strength of the mobile phase. uni-muenchen.de | Purification of this compound based on its specific isoelectric point. |

| Reversed-Phase Chromatography (RPC) | Separates molecules based on their hydrophobicity. A nonpolar stationary phase is used with a polar mobile phase. ethernet.edu.et | High-resolution separation and quantification of this compound and its analogues. |

| Affinity Chromatography (AC) | Highly selective purification based on specific binding interactions between the target molecule and a ligand immobilized on the stationary phase. uni-muenchen.deethernet.edu.et | Isolation of this compound by exploiting a specific biological interaction, if known. |

Quantitative analysis of this compound in research samples can be achieved using validated HPLC methods, often coupled with UV-Vis or mass spectrometry detectors for enhanced sensitivity and specificity.

Advanced Mass Spectrometry for this compound and Related Metabolite Profiling

Advanced mass spectrometry (MS) is a powerful technology for the comprehensive profiling of this compound and its related metabolites. nih.govspringernature.com The high sensitivity and resolution of MS, especially when coupled with separation techniques like liquid chromatography (LC-MS), allow for the detection and quantification of numerous molecules in a single measurement. nih.govspringernature.com

Metabolomics studies utilizing MS can provide a detailed snapshot of the metabolic phenotype of a biological system, revealing the downstream effects of cellular processes involving this compound. springernature.com Untargeted metabolomics can be employed for hypothesis generation by globally analyzing metabolic changes, while targeted approaches offer precise quantification of this compound and its known metabolites. nih.gov

Key mass spectrometry techniques and their applications in this compound research are outlined below:

| MS Technique | Principle | Application for this compound Research |

| Quadrupole Time-of-Flight (Q-TOF) MS | Combines a quadrupole for ion selection with a time-of-flight analyzer for high-resolution mass analysis. springernature.com | Enables both MS profiling and MS/MS analysis in a single experiment for structural elucidation of this compound metabolites. springernature.com |

| Triple Quadrupole (QQQ) MS | Consists of three quadrupoles in series for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). | Considered the gold standard for targeted quantification of this compound and its metabolites due to its high sensitivity and wide linear range. maynoothuniversity.ie |

| Fourier Transform Ion Cyclotron Resonance (FT-ICR) MS | Offers extremely high mass resolving power and accuracy. seplite.com | Precise determination of the elemental composition of this compound and its metabolites. seplite.com |

| MS Imaging | Techniques like secondary ion mass spectrometry (SIMS) provide spatial distribution profiles of metabolites within tissues. springernature.com | Visualization of the localization of this compound and its metabolites in biological samples. springernature.com |

Nuclear Magnetic Resonance (NMR)-based Studies for this compound Structural Elucidation and Interaction Mapping

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules like this compound and for mapping its interactions with other molecules at an atomic level. nih.gov NMR provides detailed information about the chemical environment of individual atoms within a molecule, allowing for the determination of its three-dimensional structure and connectivity. nih.govslideshare.net

For structural elucidation, a standard dataset of NMR experiments is typically acquired, including:

1D NMR: ¹H and ¹³C NMR spectra provide fundamental information about the number and types of protons and carbons in the this compound molecule. hyphadiscovery.com

2D NMR:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other in the molecular structure. slideshare.nethyphadiscovery.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons. hyphadiscovery.com

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the molecular framework. hyphadiscovery.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which helps to determine the stereochemistry and conformation of this compound. hyphadiscovery.com

In addition to structural determination, NMR is a powerful technique for studying protein-protein and protein-ligand interactions. nih.govChemical shift mapping is a common NMR method used to identify the binding interface between this compound and a target protein. nih.govduke.edu This is achieved by monitoring the changes in the chemical shifts of a uniformly labeled protein upon the addition of unlabeled this compound. nih.gov The residues exhibiting significant chemical shift perturbations are likely part of the interaction site. nih.gov

STINT-NMR (Structural Interactions using in-cell NMR) is an advanced method that can be used to map the structural changes that occur during protein-protein interactions within a cellular environment. nih.gov This technique involves the sequential expression of two proteins in a single bacterial cell and monitoring their interaction using in-cell NMR spectroscopy. nih.gov

Future Research Directions and Unexplored Avenues for Sventrin Studies

Development of Novel and Sustainable Synthetic Strategies for Sventrin and its Analogs

Current understanding of this compound's availability is linked to its isolation from the marine sponge Agelas sventres. ctdbase.org This natural source can be limited and subject to environmental factors. Therefore, a critical future research direction lies in developing novel and sustainable synthetic strategies for this compound and its various analogs. While some synthetic efforts have been reported for related bromopyrrole alkaloids, specific efficient routes to this compound itself warrant exploration.

Future work should focus on:

Total Synthesis Optimization: Developing more efficient, cost-effective, and scalable total synthesis routes for this compound. This could involve exploring new reaction methodologies, catalysts, and protecting group strategies to improve yields and reduce synthetic steps.

Analog Synthesis: Designing and synthesizing a library of this compound analogs with structural modifications. This would allow for structure-activity relationship (SAR) studies to identify key pharmacophores responsible for its biological activities and potentially enhance desired properties or reduce undesirable ones.

Sustainable Chemistry Approaches: Incorporating principles of green chemistry into synthetic strategies, such as using environmentally friendly solvents, reducing waste generation, and exploring biocatalytic or photocatalytic approaches for key transformations.

Biomimetic Synthesis: Investigating potential biomimetic pathways based on the presumed biosynthesis of this compound in Agelas sponges. This could provide insights into novel synthetic strategies and potentially lead to the discovery of new related compounds.

Detailed research findings in this area would involve reporting optimized synthetic protocols, characterization data for synthesized compounds, and comparative analyses of different synthetic routes based on efficiency, cost, and environmental impact.

Deeper Exploration of Molecular Biological Mechanisms Governing this compound's Interactions

While this compound has shown feeding deterrent activity ctdbase.orgnih.gov and its derivative, dihydrothis compound, exhibits anti-biofilm properties wikipedia.orgnih.gov, the precise molecular biological mechanisms underlying these effects are not fully elucidated. Future research should delve deeper into identifying the specific biological targets and pathways influenced by this compound.

Key areas for investigation include:

Target Identification: Employing techniques such as pull-down assays,SILAC, or activity-based protein profiling to identify proteins or enzymes that directly interact with this compound or its active metabolites in target organisms (e.g., fish for feeding deterrence, bacteria for anti-biofilm activity).

Pathway Analysis: Utilizing transcriptomics, proteomics, and metabolomics approaches to understand how this compound exposure alters gene expression, protein profiles, and metabolic pathways in relevant biological systems. This could reveal the downstream effects of this compound-target interactions.

Mechanism of Feeding Deterrence: Investigating the sensory receptors or neurological pathways in target fish that are activated or modulated by this compound, leading to deterrence.

Mechanism of Anti-Biofilm Activity: Further exploring how this compound or its derivatives interfere with bacterial processes crucial for biofilm formation, such as quorum sensing, adhesion, or extracellular matrix production. wikipedia.orgnih.gov

Cellular and Subcellular Localization: Determining where this compound localizes within cells of target organisms to understand its site of action.

Detailed research findings would include data from binding assays, gene expression profiles, protein interaction maps, and functional studies demonstrating the impact of this compound on specific biological processes.

Advanced Computational Modeling for Complex this compound-Biomacromolecule Systems

Computational modeling offers powerful tools to complement experimental studies and gain insights into the interactions of this compound with biological systems at an atomic and molecular level. Future research should leverage advanced computational techniques to study this compound's behavior.

Potential applications of computational modeling include:

Molecular Docking and Dynamics Simulations: Predicting the binding modes and affinities of this compound and its analogs to identified or putative biological targets (proteins, enzymes, receptors). Molecular dynamics simulations can provide insights into the stability of these complexes and the conformational changes upon binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing computational models that correlate structural features of this compound and its analogs with their observed biological activities. This can guide the rational design of new, more potent or selective compounds.

De Novo Drug Design: Utilizing computational approaches to design novel molecules based on the structural information of this compound and its interaction with targets, aiming for improved efficacy or reduced off-target effects.

Bioavailability and ADME Prediction: Employing computational models to predict the absorption, distribution, metabolism, and excretion properties of this compound, which is crucial for assessing its potential as a lead compound for further development.

Modeling of Complex Biological Systems: Developing more complex computational models, such as agent-based models or systems biology models, to simulate the effects of this compound on cellular pathways or even simple ecosystems, integrating data from experimental findings.

Detailed research findings in this area would involve presenting computational models, simulation trajectories, binding free energy calculations, and in silico predictions validated by experimental data.

Integration of this compound Research into Broader Chemical Biology Contexts

This compound, as a marine natural product with interesting biological activities, can serve as a valuable tool and subject of study within the broader field of chemical biology. Future research should aim to integrate this compound research into wider contexts to uncover fundamental biological principles and explore novel applications.

This integration could involve:

Probe Development: Modifying this compound to create chemical probes (e.g., fluorescently tagged or photoaffinity labels) to study its distribution in biological systems or isolate its interacting partners.

Understanding Marine Chemical Ecology: Using this compound as a model compound to study chemical defense mechanisms in marine organisms and the ecological interactions mediated by small molecules in the marine environment.

Exploring Biosynthetic Pathways: Collaborating with microbiologists and biochemists to investigate the enzymes and genetic machinery involved in this compound biosynthesis in Agelas sventres or its associated symbionts. This could lead to the discovery of new enzymes and pathways for natural product synthesis.

Development of Novel Bioassay Systems: Utilizing this compound's known activities (e.g., feeding deterrence, anti-biofilm) to develop and validate new, more sensitive, or high-throughput bioassays for screening other natural products or synthetic compounds.

Contribution to Natural Product Discovery Methodologies: Applying lessons learned from this compound research regarding isolation, characterization, and activity screening to improve methodologies for the discovery and study of other marine natural products.

Detailed research findings would include the development and application of chemical probes, ecological observations and experiments, genetic and enzymatic studies of biosynthesis, and the establishment of new bioassay systems.

Investigation of Environmental Fate Processes of this compound

Given that this compound is a marine natural product, understanding its environmental fate is crucial for assessing its ecological impact and potential persistence. Future research should investigate how this compound behaves in the environment after its release from the source organism.

Key areas for environmental fate studies include:

Biodegradation: Studying the degradation of this compound by marine microorganisms under various environmental conditions (e.g., different temperatures, salinity levels, and oxygen availability). Identifying the degradation products is also important.

Photodegradation: Investigating the stability of this compound in the presence of sunlight in seawater.

Hydrolysis: Assessing the hydrolysis rate of this compound in aquatic environments at different pH levels.

Sorption and Desorption: Studying how this compound interacts with sediments and organic matter in the marine environment, which affects its mobility and bioavailability.

Bioaccumulation: Evaluating the potential for this compound to accumulate in marine organisms.

Environmental Modeling: Developing computational models to predict the distribution, persistence, and potential exposure concentrations of this compound in different marine habitats based on its physicochemical properties and degradation rates.

Detailed research findings would involve reporting degradation rates, half-lives under various conditions, identification of metabolites, sorption coefficients, and bioaccumulation factors.

常见问题

Q. What experimental methodologies are recommended for isolating and structurally confirming Sventrin from natural sources?

this compound is isolated via gradient reverse-phase HPLC (Kromasil RP18 column, 1 mL/min flow rate, 20–45% MeCN/H2O + 0.1% TFA) . Structural confirmation relies on 1H/13C-NMR, DEPT-135, HSQC, and HRMS (FAB positive mode). Key NMR signals include δH 1.97 (NCH3) and δC 169.5 (C-4), with spectral comparisons to literature data (e.g., Kobayashi et al., 1986) to validate identity .

Q. What are the standard analytical techniques for characterizing this compound’s purity and stability?

Purity is assessed via HPLC (tR = 7.85 min under specified conditions) and NMR signal integration . Stability studies should employ UV-Vis spectroscopy (λmax 254 nm in MeOH) and controlled degradation experiments (e.g., thermal stress at 40°C for 30 days). IR spectroscopy (KBr pellet) confirms functional groups (e.g., NH2 stretches at 3350 cm⁻¹) .

Q. How should researchers address contradictions in spectral data during this compound’s characterization?

Discrepancies (e.g., unexpected δC shifts) require cross-validation with HSQC/HMBC for connectivity and HRMS for molecular formula. Compare findings with multiple literature sources (e.g., Forenza, 1971 vs. Walker, 1981) to resolve ambiguities .

Advanced Research Questions

Q. What experimental design considerations optimize this compound’s isolation yield from Agelas sventres?

Use fractional factorial designs to test variables: solvent polarity (MeCN/H2O ratios), column temperature (20–40°C), and gradient duration. Monitor yield via LC-MS and validate with ANOVA (p < 0.05). Reference Garcia et al. (1973) for sponge extraction protocols .

Q. How can researchers develop testable hypotheses about this compound’s bioactivity using existing structural data?

Leverage QSAR models to predict interactions (e.g., brominated pyrrole motifs as kinase inhibitors). Combine docking simulations (PDB: 1ATP) with in vitro assays (IC50 measurements) to validate hypotheses. Ensure hypotheses align with FINER criteria (Feasible, Novel, Ethical) .

Q. What strategies resolve challenges in synthesizing this compound analogs with modified bromination patterns?

Employ regioselective bromination (NBS in DMF) guided by DFT calculations for transition-state analysis. Use LC-HRMS to track intermediates and optimize reaction conditions (e.g., 0°C vs. RT). Compare synthetic yields to natural isolation yields .

Q. How should statistical methods be applied to validate this compound’s spectroscopic data reproducibility?

Calculate relative standard deviation (RSD) for triplicate NMR measurements (δH/C) and use Bland-Altman plots for inter-laboratory comparisons. Report confidence intervals (95%) for HRMS m/z values .

Q. What advanced spectral techniques clarify ambiguous assignments in this compound’s 2D-NMR spectra?

Combine NOESY (for spatial proximity) with HMBC (long-range correlations) to resolve overlapping signals (e.g., NH-7 vs. NH-12). Use cryoprobes for enhanced sensitivity in low-concentration samples .

Q. How can ethical and practical constraints impact this compound’s in vivo research design?

Adhere to IACUC protocols for marine sponge sourcing and minimize ecological disruption. Use in silico toxicity models (e.g., ProTox-II) to prioritize analogs for in vivo testing, reducing animal use .

Q. What interdisciplinary approaches integrate this compound’s chemical data with pharmacological profiling?

Combine metabolomics (LC-MS/MS) with transcriptomics (RNA-seq of treated cell lines) to map mechanism-of-action. Validate via SPR binding assays (e.g., BIAcore) and reference Keifer et al. (1991) for bioactivity benchmarks .

Methodological Guidelines

- Data Reproducibility : Archive raw NMR (FID files), HRMS (mzML), and HPLC chromatograms in public repositories (e.g., Zenodo) with DOI links .

- Literature Review : Use SciFinder to track analogs (e.g., oroidin derivatives) and prioritize understudied functional groups (e.g., C-15 methyl) .

- Contradiction Analysis : Apply Toulmin’s argumentation model to weigh evidence quality (e.g., HRMS vs. IR) and update structural proposals iteratively .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。